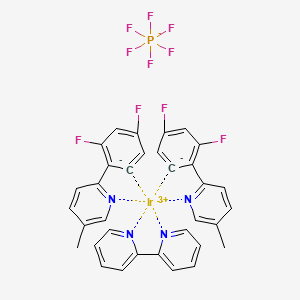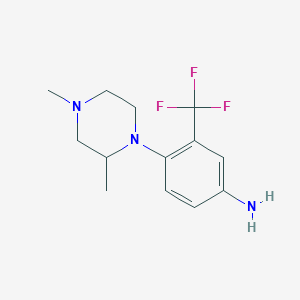![molecular formula C14H17BrFNO2 B13910153 tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C14H17BrFNO2 and a molecular weight of 330.19 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-bromo-3-fluoro-phenyl group.
Preparation Methods
The synthesis of tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate involves several steps:
Starting Materials:
Reaction Conditions: The reaction typically involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound may influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate can be compared with other similar compounds:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclopropyl and phenyl substitutions.
tert-Butyl N-[(1S,2R)-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate: A closely related compound with a chlorine substitution instead of bromine.
tert-Butyl N-[(1S,2R)-2-(4-bromo-3-methyl-phenyl)cyclopropyl]carbamate: Another related compound with a methyl substitution instead of fluorine.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H17BrFNO2 |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-12-7-9(12)8-4-5-10(15)11(16)6-8/h4-6,9,12H,7H2,1-3H3,(H,17,18)/t9-,12+/m1/s1 |
InChI Key |
XPECWUJIJQYFFM-SKDRFNHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC(=C(C=C2)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



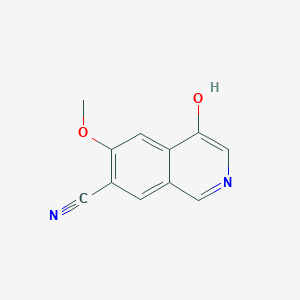
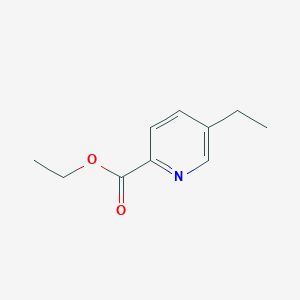

![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

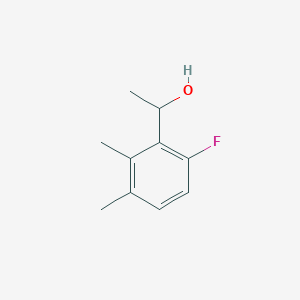

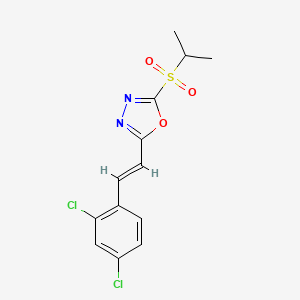
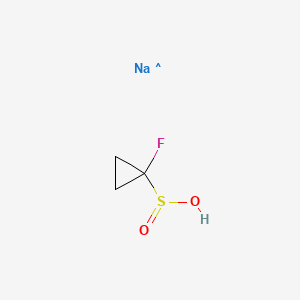
![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)

